molecular formula C5H12Cl2Si B170801 Silane, dichloro(1,1-dimethylethyl)methyl- CAS No. 18147-18-7

Silane, dichloro(1,1-dimethylethyl)methyl-

Cat. No.: B170801
CAS No.: 18147-18-7
M. Wt: 171.14 g/mol
InChI Key: CAJIIZKPZKCXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, dichloro(1,1-dimethylethyl)methyl- is a chemical compound with the molecular formula C6H14Cl2Si.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dichloro(1,1-dimethylethyl)methyl- can be synthesized through the reaction of tert-butyl chloride with methylchlorosilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Silane, dichloro(1,1-dimethylethyl)methyl- involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, dichloro(1,1-dimethylethyl)methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form silane derivatives.

    Oxidation Reactions: It can be oxidized to form silanols and other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Reduction Reactions: Hydride donors like lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Major Products Formed

    Substitution Reactions: Products include tert-butylmethylsilanes with various functional groups.

    Reduction Reactions: Products include silane derivatives with reduced chlorine content.

    Oxidation Reactions: Products include silanols and other oxidized silicon compounds.

Scientific Research Applications

Silane, dichloro(1,1-dimethylethyl)methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-containing compounds.

    Biology: Employed in the modification of biomolecules and in the development of new biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, dichloro(1,1-dimethylethyl)methyl- involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar in structure but with different reactivity due to the presence of two methyl groups instead of one.

    Silane, chloro(1,1-dimethylethyl)diphenyl-: Contains phenyl groups, making it more hydrophobic and less reactive in certain conditions.

Uniqueness

Silane, dichloro(1,1-dimethylethyl)methyl- is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its dichloro functionality provides versatility in substitution and reduction reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIIZKPZKCXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066320
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-18-7
Record name Dichloro(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18147-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,1-dimethylethyl)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-BUTYLMETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6CGA4PA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.